Ethanethiol, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
CAS No.: 76855-57-7
Cat. No.: VC6337171
Molecular Formula: C8H20OSSi
Molecular Weight: 192.39
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 76855-57-7 |
|---|---|
| Molecular Formula | C8H20OSSi |
| Molecular Weight | 192.39 |
| IUPAC Name | 2-[tert-butyl(dimethyl)silyl]oxyethanethiol |
| Standard InChI | InChI=1S/C8H20OSSi/c1-8(2,3)11(4,5)9-6-7-10/h10H,6-7H2,1-5H3 |
| Standard InChI Key | PZBCENUAPNTHEM-UHFFFAOYSA-N |
| SMILES | CC(C)(C)[Si](C)(C)OCCS |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound consists of:
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A tert-butyldimethylsilyl (TBDMS) group [(CH₃)₃C-Si(CH₃)₂-] linked via an ether bond to the oxygen atom of 2-mercaptoethanol (HS-CH₂CH₂-O-).
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The TBDMS group provides steric bulk, enhancing stability against hydrolysis and oxidation compared to unprotected thiols .
Table 1: Key Physicochemical Properties
Spectroscopic Characterization
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¹H NMR (CDCl₃): Signals at δ 0.13 ppm (Si-CH₃), 0.91 ppm (Si-C(CH₃)₃), 2.68 ppm (-SCH₂-), and 4.82 ppm (-O-CH₂-) .
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FTIR: Peaks at 2957 cm⁻¹ (C-H stretch), 1250 cm⁻¹ (Si-O-C), and 2550 cm⁻¹ (S-H stretch, if unmodified) .
Synthesis and Reactivity
Synthesis Pathways
The compound is typically synthesized via silylation of 2-mercaptoethanol using TBDMS chloride or triflate under basic conditions:
Step 1: Protection of 2-Mercaptoethanol
Step 2: Purification
Key Considerations:
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Moisture Sensitivity: The TBDMS group is hydrolytically stable but can be cleaved by fluoride ions (e.g., TBAF) .
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Odor Mitigation: Unlike ethanethiol, the silylated derivative has reduced volatility, minimizing unpleasant odors .
Reactivity Profile
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Thiol Participation: The -SH group undergoes nucleophilic substitution (e.g., alkylation, acylation) and oxidation to disulfides .
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Silyl Ether Stability: Resists acidic and basic conditions but cleaved by HF or fluoride sources .
Applications in Organic Synthesis
Thiol Protection Strategy
The TBDMS group serves as a temporary protective group for thiols, enabling selective functionalization of other sites in multifunctional molecules. For example:
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Peptide Synthesis: Prevents disulfide formation during solid-phase synthesis .
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Polymer Chemistry: Controls thiol-ene click reactions in step-growth polymerizations .
Intermediate in Natural Product Synthesis
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Nucleoside Analogues: Used to prepare thionucleosides, where the TBDMS group ensures regioselective glycosylation.
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Terpenoid Modifications: Facilitates sulfur incorporation into steroidal frameworks .
Table 2: Representative Reactions
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